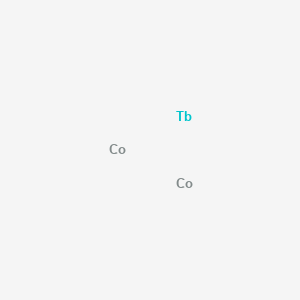
Cobalt;terbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;terbium is a compound formed by the combination of cobalt and terbium, two elements from the transition metals and lanthanides series, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt;terbium can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. One common method involves the co-precipitation of cobalt and terbium salts in an alkaline medium, followed by calcination to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the properties of the final product .
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing cobalt and terbium oxides or carbonates, followed by heating at elevated temperatures to facilitate the formation of the compound. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Cobalt;terbium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and terbium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or hydrazine.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements or groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of this compound can lead to the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products .
Scientific Research Applications
Cobalt;terbium has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, including the oxygen reduction reaction (ORR) in fuel cells.
Electronics: this compound is utilized in the development of spintronic devices due to its magnetic properties.
Materials Science: The compound is employed in the synthesis of advanced materials with tailored properties.
Biomedical Applications: This compound is explored for its potential use in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
Mechanism of Action
The mechanism of action of cobalt;terbium involves its interaction with various molecular targets and pathways. In catalysis, the compound’s activity is attributed to the unique electronic structure of cobalt and terbium, which facilitates the adsorption and activation of reactants. The presence of terbium can modulate the electronic properties of cobalt, enhancing its catalytic performance .
In spintronic applications, the compound’s magnetic properties are crucial. The spin-orbit coupling and exchange interactions between cobalt and terbium atoms enable efficient magnetization switching, which is essential for high-speed and high-density information storage .
Comparison with Similar Compounds
Cobalt;terbium can be compared with other similar compounds, such as cobalt;gadolinium and cobalt;dysprosium. These compounds share some similarities in terms of their magnetic and electronic properties but differ in their specific applications and performance.
Cobalt;gadolinium: This compound is known for its high magnetic moment and is used in applications requiring strong magnetic fields.
Cobalt;dysprosium: Cobalt;dysprosium is another compound with significant magnetic properties. It is often used in permanent magnets and magnetic refrigeration.
Conclusion
This compound is a versatile compound with a wide range of applications in catalysis, electronics, materials science, and biomedicine Its unique properties, such as enhanced catalytic activity and magnetic behavior, make it a valuable material for various scientific and industrial applications
Properties
CAS No. |
12017-44-6 |
|---|---|
Molecular Formula |
Co2Tb |
Molecular Weight |
276.79174 g/mol |
IUPAC Name |
cobalt;terbium |
InChI |
InChI=1S/2Co.Tb |
InChI Key |
VBKPAXCASGQPDP-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


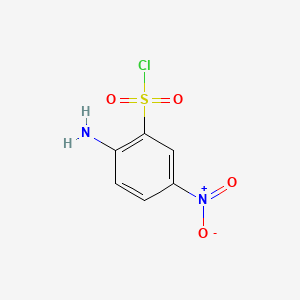

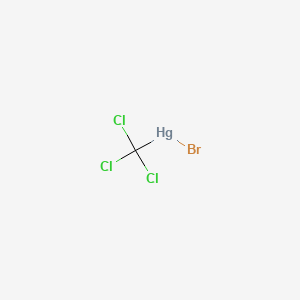
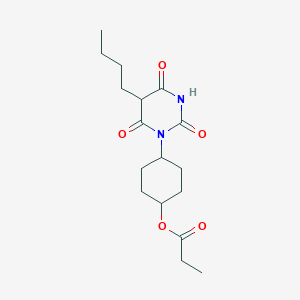
![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
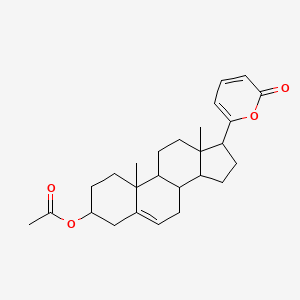
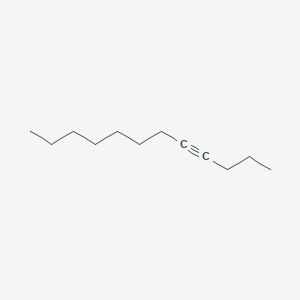
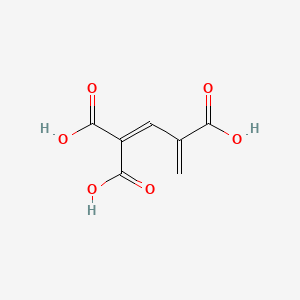

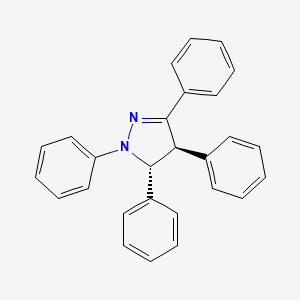
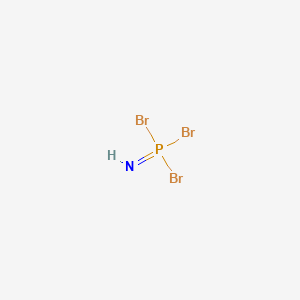
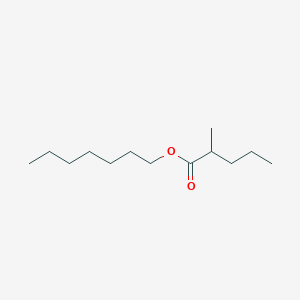
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)

